molecular formula C9H13NO2S B13023401 (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol

(2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol

Cat. No.: B13023401
M. Wt: 199.27 g/mol
InChI Key: KRNAQIPLKRYFIU-UHFFFAOYSA-N
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Description

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol typically involves the reaction of tetrahydropyran derivatives with thiazole precursors. One common method involves the use of tetrahydropyran-4-carbaldehyde and thiazole-4-carboxylic acid under specific reaction conditions, such as the presence of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways .

Medicine

Medicinally, this compound is being investigated for its potential therapeutic effects. It is being explored as a candidate for treating conditions such as inflammation and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of (2-(tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (2-(Tetrahydro-2H-pyran-4-yl)thiazol-5-yl)methanol
  • (2-(Tetrahydro-2H-pyran-4-yl)thiazol-3-yl)methanol
  • (2-(Tetrahydro-2H-pyran-4-yl)thiazol-2-yl)methanol

Uniqueness

(2-(Tetrahydro-2H-pyran-4-yl)thiazol-4-yl)methanol is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

[2-(oxan-4-yl)-1,3-thiazol-4-yl]methanol

InChI

InChI=1S/C9H13NO2S/c11-5-8-6-13-9(10-8)7-1-3-12-4-2-7/h6-7,11H,1-5H2

InChI Key

KRNAQIPLKRYFIU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CS2)CO

Origin of Product

United States

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